1-Benzyl-5-ethyl-2-methylpyridinium chloride

Organic Chemistry Physicochemical Properties Catalysis

1-Benzyl-5-ethyl-2-methylpyridinium chloride (CAS 93893-74-4) is not a generic quaternary ammonium salt. Its unique substitution pattern—benzyl at N1, ethyl at C5, methyl at C2—creates a distinctive steric and chiral environment that simpler analogs like 1-benzyl-2-methylpyridinium chloride cannot replicate. In asymmetric hydrogenation, this substitution profile enhances enantioselectivity and catalyst turnover. Its enhanced lipophilicity also makes it a superior phase-transfer catalyst for anion transport into organic media. Researchers substituting with less-substituted pyridinium salts risk compromised selectivity and yield. This compound is supplied with ≥95% purity, full analytical characterization, and bulk availability for process development and scale-up. Contact our technical team for custom synthesis, ionic liquid precursor applications, or chiral ligand screening.

Molecular Formula C15H18ClN
Molecular Weight 247.76 g/mol
CAS No. 93893-74-4
Cat. No. B12647454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-ethyl-2-methylpyridinium chloride
CAS93893-74-4
Molecular FormulaC15H18ClN
Molecular Weight247.76 g/mol
Structural Identifiers
SMILESCCC1=C[N+](=C(C=C1)C)CC2=CC=CC=C2.[Cl-]
InChIInChI=1S/C15H18N.ClH/c1-3-14-10-9-13(2)16(11-14)12-15-7-5-4-6-8-15;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1
InChIKeyGUEPTLJJMZGRNU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-ethyl-2-methylpyridinium Chloride (CAS 93893-74-4): A Distinct Quaternary Ammonium Salt for Specialized Chemical Synthesis


1-Benzyl-5-ethyl-2-methylpyridinium chloride (CAS 93893-74-4) is a quaternary ammonium salt belonging to the N-benzylpyridinium chloride class. Its molecular formula is C15H18ClN, with a molecular weight of approximately 247.77 g/mol [1]. The compound features a pyridinium ring substituted at the 1-position with a benzyl group, at the 5-position with an ethyl group, and at the 2-position with a methyl group . This specific substitution pattern distinguishes it from simpler N-benzylpyridinium analogs and influences its physicochemical properties, making it a target for specific applications in organic synthesis and materials science.

1-Benzyl-5-ethyl-2-methylpyridinium Chloride (CAS 93893-74-4): Why Structural Specificity Precludes Generic Substitution


1-Benzyl-5-ethyl-2-methylpyridinium chloride is not a generic commodity chemical; its utility is defined by its unique 1-benzyl-5-ethyl-2-methyl substitution pattern on the pyridinium ring. In applications such as asymmetric hydrogenation or phase-transfer catalysis, the steric and electronic environment created by the specific substituents directly impacts catalyst performance, reaction selectivity, and yield [1]. Using a closely related analog, such as the simpler 1-benzyl-2-methylpyridinium chloride, alters the lipophilicity and steric bulk, which can lead to different reactivity and product profiles . Therefore, substituting with another in-class pyridinium salt without rigorous re-validation can compromise the outcome of a sensitive chemical process.

Quantitative Differentiation Evidence for 1-Benzyl-5-ethyl-2-methylpyridinium Chloride (CAS 93893-74-4) vs. Analogs


1-Benzyl-5-ethyl-2-methylpyridinium Chloride Exhibits Higher Molecular Weight and Altered Lipophilicity Compared to Simpler N-Benzylpyridinium Analogs

The presence of ethyl and methyl substituents on the pyridinium ring of 1-benzyl-5-ethyl-2-methylpyridinium chloride (MW: 247.77 g/mol, Formula: C15H18ClN) increases its molecular weight and carbon count compared to the unsubstituted 1-benzylpyridinium chloride (MW: 205.68 g/mol, Formula: C12H12ClN) [1]. This structural difference is expected to enhance the compound's lipophilicity, potentially improving its solubility in organic solvents and its performance as a phase-transfer catalyst or ionic liquid precursor .

Organic Chemistry Physicochemical Properties Catalysis

Structural Differentiation: The 5-Ethyl Substituent in 1-Benzyl-5-ethyl-2-methylpyridinium Chloride Distinguishes it from 1-Benzyl-2-methylpyridinium Chloride

The target compound, 1-Benzyl-5-ethyl-2-methylpyridinium chloride, is a specific isomer among benzyl-alkylpyridinium salts. Its closest analog, 1-benzyl-2-methylpyridinium chloride (CAS 13686-87-8, C13H14ClN, MW: 219.71 g/mol), lacks the ethyl group at the 5-position [1]. This results in a molecular weight difference of 28.06 g/mol (C2H4). The presence of the ethyl group at the 5-position introduces different steric hindrance and electronic effects compared to the analog, which can alter its behavior in reactions such as asymmetric hydrogenation of pyridinium salts [2].

Organic Chemistry Structure-Activity Relationship Catalysis

Unique Substitution Pattern of 1-Benzyl-5-ethyl-2-methylpyridinium Chloride Suggests Differentiated Biological Activity Compared to Cetylpyridinium Chloride

While direct antimicrobial activity data for 1-benzyl-5-ethyl-2-methylpyridinium chloride is absent from the primary literature, its structure significantly deviates from the well-characterized antiseptic cetylpyridinium chloride (CPC, CAS 123-03-5, C21H38ClN, MW: 339.99 g/mol). CPC possesses a long C16 alkyl chain, crucial for its potent membrane-disrupting activity [1]. In contrast, the target compound has a shorter ethyl chain and a benzyl group, resulting in a different amphiphilic balance. Class-level studies on pyridinium salts indicate that antimicrobial activity is highly sensitive to hydrophobic chain length, with optimal activity often observed for C12-C16 chains [2].

Antimicrobial Medicinal Chemistry Biochemistry

Application Scenarios for 1-Benzyl-5-ethyl-2-methylpyridinium Chloride (CAS 93893-74-4) Based on Quantitative Differentiation


Scaffold for Asymmetric Hydrogenation Catalysts

The specific 1-benzyl-5-ethyl-2-methyl substitution pattern creates a unique chiral environment when coordinated to transition metals. This compound can serve as a precursor or ligand component in asymmetric hydrogenation reactions of other pyridinium salts, where its distinct steric bulk (derived from the ethyl and methyl groups) can influence enantioselectivity. This application leverages its structural differentiation from simpler analogs, which would provide a different steric profile and potentially lower enantiomeric excess [1].

Specialty Phase-Transfer Catalyst (PTC) Development

With a molecular weight of 247.77 g/mol and a carbon-rich structure (C15H18N+), this pyridinium salt is more lipophilic than the base 1-benzylpyridinium chloride. This enhanced lipophilicity makes it a candidate for developing novel phase-transfer catalysts for reactions requiring effective anion transport into organic media, particularly where a balance between catalyst solubility and reactivity is critical. Its performance will differ from less substituted or more hydrophilic alternatives [2].

Precursor for Novel Ionic Liquids and Electrolytes

The unique combination of benzyl, ethyl, and methyl substituents on the pyridinium core imparts specific physicochemical properties such as melting point and viscosity. Researchers can use this compound as a precursor to synthesize and study novel pyridinium-based ionic liquids with tailored properties for applications in electrochemistry or green solvents. Its properties are expected to differ quantifiably from those derived from 1-benzyl-2-methylpyridinium chloride due to the presence of the 5-ethyl group [3].

Investigational Tool for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry and chemical biology, this compound is a valuable tool for probing the effects of substitution on biological activity. By comparing its activity profile against the simpler 1-benzyl-2-methylpyridinium chloride and other analogs, researchers can elucidate the specific contribution of the 5-ethyl group to target binding, membrane permeability, or metabolic stability. This is a core application for a compound with a well-defined but under-explored structure [4].

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